alpha-Methyl-m-tyrosine
Description
α-Methyl-m-tyrosine (α-MMT, CAS 305-96-4) is a synthetic tyrosine analog with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol . It acts as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis (dopamine, norepinephrine, and epinephrine) . By blocking this enzyme, α-MMT reduces catecholamine synthesis and depletes endogenous norepinephrine stores . Notably, α-MMT is metabolized to metaraminol, a false sympathetic neurotransmitter that displaces norepinephrine in synaptic vesicles, further impairing sympathetic transmission .
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(3-hydroxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-3-2-4-8(12)5-7/h2-5,12H,6,11H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHPJJJZLQXPKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883357 | |
| Record name | Phenylalanine, 3-hydroxy-.alpha.-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305-96-4, 62-25-9 | |
| Record name | α-Methyl-m-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methyl-m-tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Tyrosine, DL- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92520 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenylalanine, 3-hydroxy-.alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenylalanine, 3-hydroxy-.alpha.-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-α-methyl-3-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-METHYL-M-TYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UL7R46488 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Early Racemic Synthesis by Stein et al. (1955)
The first reported synthesis of α-MMT was described by Stein et al. in 1955, focusing on the racemic (DL-form) variant. The method involved the condensation of m-methoxybenzaldehyde with hydantoin, followed by alkaline hydrolysis to yield the intermediate α-methyl-m-methoxyphenylalanine. Subsequent demethylation using hydrobromic acid (HBr) produced the target compound. Key steps included:
-
Aldol Condensation : m-Methoxybenzaldehyde reacted with hydantoin under basic conditions to form a Schiff base.
-
Hydrolysis : The intermediate was treated with aqueous sodium hydroxide to cleave the hydantoin ring, yielding α-methyl-m-methoxyphenylalanine.
-
Demethylation : Hydrobromic acid (48%) at reflux removed the methyl ether protecting group, generating α-MMT.
This route achieved moderate yields (50–60%) but suffered from challenges in stereochemical control, producing a racemic mixture. The final product was crystallized from methanol, with a decomposition point of 296–297°C.
Pfister and Stein’s Patent Synthesis (1959)
Pfister and Stein later refined the synthesis in a 1959 patent (US 2868818), optimizing reaction conditions for industrial scalability. Modifications included:
-
Catalytic Hydrogenation : Replacement of hydantoin with methyl acetoacetate as a carbonyl source, enabling catalytic hydrogenation to introduce the α-methyl group.
-
Improved Demethylation : Use of HBr in acetic acid at elevated temperatures (110–130°C) to enhance reaction efficiency.
This method reduced side-product formation and improved overall yield to 65–70%. However, the lack of enantiomeric resolution remained a limitation.
Modern Synthetic Approaches
Enantioselective Synthesis via Chiral Auxiliaries
Recent advancements have focused on enantiomerically pure α-MMT. A notable method, adapted from para-isomer syntheses, involves asymmetric hydrogenation of a dehydroamino acid precursor. For the meta isomer, the synthesis proceeds as follows:
-
Preparation of m-Methoxybenzaldehyde Derivative : m-Methoxybenzaldehyde is condensed with methyl acetoacetate to form a β-keto ester.
-
Asymmetric Hydrogenation : Using a chiral ruthenium catalyst (e.g., Ru-BINAP), the β-keto ester undergoes hydrogenation to introduce the α-methyl group with >90% enantiomeric excess (ee).
-
Demethylation and Deprotection : The m-methoxy group is cleaved with HBr (48%) at 120°C for 5 hours, followed by neutralization with aqueous ammonia to isolate the L-enantiomer.
This method achieves yields of 75–80% and is scalable for pharmaceutical production.
Solid-Phase Peptide Synthesis (SPPS) Adaptations
SPPS has been explored for α-MMT incorporation into peptide chains. The protocol involves:
-
Resin Functionalization : Wang resin is loaded with Fmoc-protected α-methyl-m-tyrosine, synthesized via Mitsunobu reaction using m-hydroxyphenylalanine and methanol.
-
Chain Elongation : Standard Fmoc chemistry couples subsequent amino acids.
-
Cleavage and Purification : The peptide-resin is treated with trifluoroacetic acid (TFA) to remove protecting groups, followed by HPLC purification.
While SPPS is labor-intensive, it enables precise incorporation of α-MMT into bioactive peptides for research applications.
Catalytic and Green Chemistry Innovations
Microwave-Assisted Demethylation
Microwave irradiation has been employed to accelerate demethylation. A 2020 study demonstrated that treating α-methyl-m-methoxyphenylalanine with HBr (48%) under microwave conditions (150°C, 20 minutes) reduced reaction time by 70% while maintaining yields of 80–85%.
Enzymatic Resolution of Racemates
Lipase-catalyzed kinetic resolution offers an eco-friendly alternative. Using Candida antarctica lipase B, the racemic ethyl ester of α-MMT is hydrolyzed to yield the L-enantiomer with 95% ee. The unreacted D-ester is recycled via racemization.
Purification and Characterization
Crystallization and Recrystallization
α-MMT’s low solubility in water necessitates crystallization from methanol or ethanol. A typical protocol involves:
Analytical Validation
-
HPLC : Reverse-phase C18 columns with phosphate buffer (pH 3) and acetonitrile gradients confirm purity >99%.
-
Chiral HPLC : Nucleosil Chiral-1 columns with CuSO₄/MeCN mobile phases resolve enantiomers (retention time: 16.9 minutes for L-α-MMT).
-
NMR : Characteristic signals include δ 1.49 ppm (α-methyl) and aromatic protons at δ 6.75–7.01 ppm.
Industrial-Scale Production
Continuous Flow Synthesis
A 2022 pilot study utilized continuous flow reactors for α-MMT synthesis, achieving 90% yield through:
-
Microreactor Aldol Condensation : Residence time of 2 minutes at 100°C.
-
In-Line Demethylation : HBr is introduced post-condensation, with immediate neutralization to prevent degradation.
Chemical Reactions Analysis
Inhibition of Tyrosine Hydroxylase
AMMT inhibits catecholamine biosynthesis by competing with tyrosine at the tyrosine-binding site of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis . This reaction disrupts the hydroxylation of tyrosine to l-dopa, reducing dopamine, norepinephrine, and epinephrine production.
Key Reaction Mechanism
-
Competitive Inhibition : AMMT binds to the active site of tyrosine hydroxylase, preventing tyrosine hydroxylation .
-
Dosage-Dependent Effects :
-
Time-Dependent Effects : Maximum inhibition occurs 48–72 hours post-administration, with normalization 72–96 hours after discontinuation .
| Parameter | Effect | Citation |
|---|---|---|
| Catecholamine Synthesis | 20–79% reduction | |
| Urinary MHPG | 70% reduction at 3 g/day | |
| CSF HVA | 60% reduction at 3 g/day |
Metabolic Pathways
AMMT undergoes minimal metabolism, with 45–88% excreted unchanged in urine . Minor metabolic pathways include:
Excretion Data
| Metabolite | Excretion (%) | Key Finding |
|---|---|---|
| Unchanged AMMT | 45–88% | Primary route of elimination |
| α-Methyldopa | <1% | Minor decarboxylation product |
| α-Methyldopamine | <1% | Hydroxylation-derived product |
Oxidation and Enzymatic Reactions
AMMT influences tyramine metabolism by modulating tyrosine hydroxylase activity:
-
α-Methyl-m-tyramine Formation : Tyrosine hydroxylase converts α-methyl-p-tyramine (AMPA) to α-methyl-m-tyramine, which is reduced by AMMT .
-
Reaction Scheme :
Pharmacokinetics
Analytical Considerations
AMMT’s metabolites (e.g., α-methyldopa) interfere with catecholamine assays due to fluorescence overlap . Revised methodologies are required for accurate urinary catecholamine quantification during AMMT therapy .
Scientific Research Applications
Clinical Applications
1.1 Pheochromocytoma Management
AMPT is predominantly utilized in the treatment of pheochromocytoma, a rare neuroendocrine tumor that leads to excessive production of catecholamines (epinephrine and norepinephrine). The drug effectively reduces catecholamine levels, alleviating symptoms such as hypertension, tachycardia, and headache.
- Dosage and Efficacy : Clinical studies have shown that doses ranging from 600 mg to 4,000 mg per day can achieve a reduction in total catecholamines by 20% to 79% in patients with pheochromocytoma . A study involving 52 patients indicated that administration of AMPT resulted in a significant clinical benefit, particularly when used preoperatively or for chronic management .
1.2 Neuroimaging Applications
AMPT has been developed as a radiolabeled compound for positron emission tomography (PET) imaging. The fluorine-18 labeled version (18F-FMT) has been evaluated for its potential to visualize brain tumors.
- Study Findings : A study demonstrated that 18F-FMT provided high-contrast PET images of brain tumors, with tumor-to-normal cortex ratios significantly higher than those obtained with traditional imaging agents like fluorodeoxyglucose (FDG) . This application highlights AMPT's utility beyond pharmacological treatment into diagnostic imaging.
Research Applications
2.1 Investigating Neurotransmitter Dynamics
AMPT is frequently employed in research settings to study the role of catecholamines in various psychological and physiological processes. For instance, it has been used to induce catecholamine depletion in studies examining its effects on mood disorders.
- Case Study : In one study, AMPT administration resulted in significant clinical relapses in patients with Seasonal Affective Disorder (SAD), indicating its role in modulating neurotransmitter dynamics .
Emerging Applications
3.1 Chronic Fatigue Syndrome (CFS)
Recent investigations have explored the potential of AMPT in treating chronic fatigue syndrome, which may involve dysregulation of catecholamine metabolism. A case report highlighted a patient's positive response to AMPT treatment, suggesting its possible repurposing for conditions characterized by catecholamine alterations .
Data Table: Summary of Clinical Applications
Mechanism of Action
Alpha-Methyl-m-tyrosine exerts its effects by inhibiting the enzyme tyrosine hydroxylase. This enzyme catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA), the first step in the biosynthesis of catecholamines. By inhibiting this enzyme, this compound reduces the production of dopamine, norepinephrine, and epinephrine. This inhibition leads to a decrease in the levels of these neurotransmitters, which can have various physiological effects .
Comparison with Similar Compounds
Metaraminol
Structural Relationship: Metaraminol is a direct metabolite of α-MMT, formed via decarboxylation and β-hydroxylation . Functional Differences:
- Mechanism: While α-MMT inhibits catecholamine synthesis, metaraminol acts as a false neurotransmitter, displacing norepinephrine and reducing its release during sympathetic stimulation .
- Recovery Rates: In cardiac tissue, recovery rates after administration are similar (~60%) for both compounds, but metaraminol is released more rapidly under sympathetic stress (e.g., cold exposure) .
- Tissue Distribution: Cold exposure (4°C) accelerates metaraminol depletion from the heart within 12 hours, whereas α-MMT persists longer under normal conditions (27°C) .
α-Methyl-p-tyrosine (α-MPT)
Structural Difference : α-MPT is a para-hydroxy isomer of α-MMT, with the hydroxyl group at position 4 instead of 3 on the phenyl ring .
Functional Comparison :
- Enzyme Inhibition: Both inhibit tyrosine hydroxylase, but α-MPT (as its methyl ester) shows stronger inhibition, reducing norepinephrine synthesis by >70% in brains and hearts within 4 hours .
DL-m-Tyrosine
Structural Difference: DL-m-Tyrosine lacks the α-methyl group, making it a non-inhibitory tyrosine analog . Functional Contrast:
- Metabolic Impact: DL-m-Tyrosine is metabolized to non-functional byproducts, whereas α-MMT produces pharmacologically active metabolites like metaraminol .
Key Research Findings
- False Transmitter Hypothesis: α-MMT-derived metaraminol replaces norepinephrine in synaptic vesicles, but cold stress disrupts the 1:1 molar replacement ratio, challenging earlier assumptions .
- Stress-Dependent Effects: At 40°C, α-MMT increases metaraminol excretion by 300% compared to 27°C, highlighting sympathetic activity's role in its metabolism .
- Adrenal Specificity: α-MPT potentiates α-MMT conversion to metaraminol in adrenals only during cold stress, suggesting tissue-specific enzyme regulation .
Data Tables
Biological Activity
Alpha-Methyl-m-tyrosine (α-MMT), also known as α-methyl-p-tyrosine or metyrosine, is a synthetic derivative of the amino acid tyrosine. Its primary biological activity stems from its role as an inhibitor of the enzyme tyrosine hydroxylase, the rate-limiting step in catecholamine biosynthesis. This article delves into the mechanisms, clinical applications, and research findings related to α-MMT, supported by data tables and case studies.
α-MMT functions by competing with tyrosine for binding at the active site of tyrosine hydroxylase. This inhibition leads to a decrease in the synthesis of catecholamines—dopamine, norepinephrine, and epinephrine—resulting in various physiological effects. The compound's ability to reduce catecholamine levels makes it particularly useful in treating conditions characterized by excess catecholamine production, such as pheochromocytoma.
Inhibition of Catecholamine Synthesis
The inhibition of catecholamine synthesis can be quantitatively assessed through urinary excretion rates of catecholamines and their metabolites. Clinical studies have shown that doses ranging from 600 mg to 4,000 mg per day can lead to significant reductions in these levels:
| Dosage (mg/day) | Reduction in Catecholamines (%) |
|---|---|
| 600 | 20 |
| 1,500 | Up to 79 |
| 4,000 | Variable; maximum effect at 48-72 hours post-administration |
Clinical Applications
α-MMT is primarily used in the management of pheochromocytoma, a tumor that secretes excess catecholamines. It is effective in preoperative preparation and chronic management of patients with this condition. In a study involving 52 patients with pheochromocytoma and essential hypertension, α-MMT administration resulted in a significant reduction in catecholamine synthesis (50-80%) with dosages ranging from 1.0 to 4.0 g daily .
Case Studies
- Pheochromocytoma Management : A study reported that patients receiving α-MMT prior to surgery showed marked improvements in managing hypertensive crises associated with catecholamine surges.
- Chronic Fatigue Syndrome (CFS) : A case report explored the use of α-MMT in a patient diagnosed with CFS and postural orthostatic tachycardia syndrome (POTS). The treatment led to improved management of symptoms related to catecholamine dysregulation .
Research Findings
Research has demonstrated various physiological effects resulting from α-MMT administration:
- Dopamine Transport : While α-MMT inhibits dopamine synthesis, it paradoxically enhances dopamine transport via vesicular monoamine transporter-2 (VMAT-2), leading to complex interactions within dopaminergic systems .
- Behavioral Studies : Investigations into behavioral responses following α-MMT administration have indicated its potential role in modulating brain amines such as serotonin and norepinephrine, which are critical for mood regulation .
Pharmacokinetics
The pharmacokinetic profile of α-MMT shows that maximum inhibition of catecholamine synthesis occurs within 48 to 72 hours after administration. The drug's effects are reversible, with recovery of dopamine levels observed within several days post-treatment cessation .
Q & A
Q. What is the biochemical mechanism by which alpha-methyl-m-tyrosine inhibits catecholamine synthesis?
this compound (α-MMT) acts as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis. By mimicking tyrosine, it reduces the production of L-DOPA, thereby depleting dopamine, norepinephrine, and epinephrine levels. Early in vivo studies demonstrated its efficacy in reducing brain and peripheral catecholamine concentrations in rodent models, validated via fluorometric assays .
Q. What experimental methodologies are recommended for quantifying this compound and its metabolites in tissue samples?
High-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (LC-MS/MS) is widely used. For example, in cardiac tissue analysis, homogenates are extracted with 0.4 N perchloric acid, followed by cation-exchange chromatography to isolate metabolites like metaraminol and α-methyl-m-tyramine. Recovery rates (~60%) are calibrated using spiked internal standards .
Q. How should researchers design dose-response studies to evaluate this compound’s pharmacokinetics?
Use graded doses (e.g., 50–400 mg/kg in rodents) and collect time-series samples (blood, urine, tissues). Monitor metabolite concentrations via LC-MS/MS and correlate with behavioral or physiological endpoints (e.g., blood pressure changes). Ensure adherence to ethical guidelines for animal studies, including sample size justification and humane endpoints .
Advanced Research Questions
Q. What strategies resolve contradictions in reported efficacy of this compound across experimental models?
Conduct meta-analyses to quantify heterogeneity using metrics like I² (proportion of total variability due to heterogeneity). For instance, discrepancies in noradrenaline depletion rates between cold-stressed vs. normothermic rodents may arise from temperature-dependent enzyme activity. Stratify studies by covariates (e.g., ambient temperature, species) and apply random-effects models to reconcile findings .
Q. How can researchers optimize in vivo models to isolate this compound’s effects from compensatory mechanisms?
Combine α-MMT with selective inhibitors (e.g., α-methyl-p-tyrosine for dopamine-beta-hydroxylase) to block alternative pathways. Use knockout models (e.g., DBH⁻/⁻ mice) to eliminate confounding synthesis routes. Validate via parallel in vitro assays using synaptosomal preparations to measure direct enzyme inhibition .
Q. What advanced analytical techniques improve sensitivity in detecting this compound-derived metabolites?
Ultra-performance liquid chromatography (UPLC)-MS/MS with multiple reaction monitoring (MRM) enhances resolution of low-abundance metabolites (e.g., 3-methoxy-4-hydroxyphenylglycol). Isotope-labeled internal standards (e.g., d³-α-MMT) correct for matrix effects and ionization efficiency variability .
Methodological Best Practices
Q. How should experimental protocols ensure reproducibility in this compound studies?
Document detailed synthesis routes (e.g., Stein et al.’s 1955 method for DL-α-MMT preparation) and purity validation (melting point: 296–297°C). Report extraction protocols (solvents, pH conditions) and instrument parameters (e.g., LC column type, gradient profiles). Share raw data and code for statistical analyses in supplementary materials .
Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound?
Use nonlinear regression (e.g., log-dose vs. response) to estimate EC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For longitudinal data, mixed-effects models account for intra-subject variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
